molecular formula C16H14N2S2 B12614881 Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate CAS No. 884648-00-4

Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate

Cat. No.: B12614881
CAS No.: 884648-00-4
M. Wt: 298.4 g/mol
InChI Key: HAWYLUJNYOFRHI-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of benzimidazoles allows them to interact with various biological targets, making them valuable in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate typically involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Investigated for its antiviral and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate involves its interaction with biological macromolecules. The compound can bind to DNA, inhibiting its replication and transcription. It also interacts with proteins, affecting their function and leading to cell death in cancer cells . The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins critical for cell survival .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzimidazole: A precursor in the synthesis of Benzyl 2-methyl-1H-benzimidazole-1-carbodithioate.

    Benzyl benzimidazole: Another benzimidazole derivative with similar biological activities.

    2-Phenyl-1H-benzimidazole: Known for its anticancer and antimicrobial properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the benzyl group and the carbodithioate moiety contributes to its distinct chemical and biological properties .

Properties

CAS No.

884648-00-4

Molecular Formula

C16H14N2S2

Molecular Weight

298.4 g/mol

IUPAC Name

benzyl 2-methylbenzimidazole-1-carbodithioate

InChI

InChI=1S/C16H14N2S2/c1-12-17-14-9-5-6-10-15(14)18(12)16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

HAWYLUJNYOFRHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=S)SCC3=CC=CC=C3

Origin of Product

United States

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